Cas no 13553-79-2 (Rifamycin S)
Rifamycin S Chemical and Physical Properties
Names and Identifiers
-
- Rifamycin S
- 1,4-Dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- Rifampicin S
- rifomycin S
- (12S,3E,5S,13E,15Z)-7t-acetoxy-15,9c,11t-trihydroxy-5r-methoxy-12,4,6t,8c,10c,12t,16-heptamethyl-2-oxa-18-aza-1(2,7)-naphtho[2,1-b]furana-cyclooctadecaphane-3,13,15-triene-11,6,9,17-tetraone
- 1,4-Dideoxy-1,4-dihydro-1,4-dioxorifamycin
- EINECS 236-938-4
- NCI 144-130
- O1,O4-didehydro-rifamycin
- Rifamycin,1,4-dideoxy-1,4-dihydro-1,4-dioxo
- rifamycin-S
- rifaximin S
- rifomycin-S
- UNII-PI53N820JV
- Rifaximin EP Impurity E
- Rifaximin impurity E (EP)
- 4-dideoxy-1,4-dihydro-1,4-dioxo-rifamycin
- Rifamycin, 1,4-dideoxy-1,4-dihydro-1,4-dioxo-
- 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-21-aceta
- rifomycins
- nci144-130
- s4425
- MFCD06198807
- PI53N820JV
- 13553-79-2
- DTXSID301043935
- NSC 144130
- RIFAMYCIN S [EP IMPURITY]
- RIFAXIMIN IMPURITY E [EP IMPURITY]
- RIFAMYCIN SODIUM IMPURITY B [EP IMPURITY]
- ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-5,17,19-TRIHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,6,9,11-TETRAOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENAZANO)NAPHTHO(2,1-B)FURAN-21-YL ACETATE
- Rafamycin S
- NSC144130
- SCHEMBL415695
- Q27116328
- [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
- 2,7-(Epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,6,9,11(2H)-tetrone, 5,17,19,21-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-, 21-acetate
- BTVYFIMKUHNOBZ-ODRIEIDWSA-N
- CHEMBL236921
- BRN 0604802
- CHEBI:34948
- RIFAMYCIN S [MI]
- NSC-144130
- RIFAMYCIN S (EP IMPURITY)
- RIFAMYCIN SODIUM IMPURITY B (EP IMPURITY)
- RIFAXIMIN IMPURITY E (EP IMPURITY)
- A11758
- ((7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo(23.3.1.14,7.05,28)triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl) acetate
-
- MDL: MFCD06198807
- Inchi: 1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/b11-10?,14-13+,17-12?/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1
- InChI Key: BTVYFIMKUHNOBZ-NIRICNDZSA-N
- SMILES: O(C(C([H])([H])[H])=O)[C@]1([H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])=C([H])O[C@]2(C([H])([H])[H])C(C3C4C(C([H])=C(C(C=4C(=C(C([H])([H])[H])C=3O2)O[H])=O)N([H])C(C(C([H])([H])[H])=C([H])C([H])=C([H])[C@]([H])(C([H])([H])[H])[C@@]([H])([C@@]([H])(C([H])([H])[H])[C@]([H])([C@@]1([H])C([H])([H])[H])O[H])O[H])=O)=O)=O)OC([H])([H])[H] |c:18|
Computed Properties
- Exact Mass: 695.29400
- Monoisotopic Mass: 695.294
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 50
- Rotatable Bond Count: 3
- Complexity: 1480
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 3
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 195A^2
- Topological Polar Surface Area: 195
- Surface Charge: 0
- Tautomer Count: 339
- XLogP3: 4.1
Experimental Properties
- Color/Form: Yellow orange crystalline powder
- Density: 1.2387 (rough estimate)
- Melting Point: 179-181 ºC (dec.)
- Boiling Point: 700.89°C (rough estimate)
- Flash Point: 508.6 °C
- Refractive Index: 1.6630 (estimate)
- PSA: 194.99000
- LogP: 3.95910
- λmax: 390(MeOH)(lit.)
- Merck: 8217
- Specific Rotation: +476° (c=0.1, MeOH)
Rifamycin S Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H371
- Warning Statement: P260-P264-P270-P308+P311-P405-P501
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- RTECS:KD1925000
- Toxicity:LD50 in mice (mg/kg): 122 i.v.; 258 i.p.; 3000 orally (Sensi, 1964)
- Storage Condition:0-10°C
Rifamycin S Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R302471-1g |
Rifamycin S |
13553-79-2 | 97% | 1g |
¥512.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R302471-250mg |
Rifamycin S |
13553-79-2 | 97% | 250mg |
¥308.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R302471-5g |
Rifamycin S |
13553-79-2 | 97% | 5g |
¥2048.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S4425-25mg |
Rifamycin S |
13553-79-2 | 99.41% | 25mg |
¥794.7 | 2023-09-15 | |
| ChemScence | CS-0090973-50mg |
Rifamycin S |
13553-79-2 | 99.22% | 50mg |
$90.0 | 2021-09-02 | |
| ChemScence | CS-0090973-100mg |
Rifamycin S |
13553-79-2 | 99.22% | 100mg |
$150.0 | 2021-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0200-1g |
Rifamycin S |
13553-79-2 | 98.0%(LC) | 1g |
¥870.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | R0200-5g |
Rifamycin S |
13553-79-2 | 98.0%(LC) | 5g |
¥3025.0 | 2022-06-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866789-200mg |
Rifamycin S |
13553-79-2 | ≥98% | 200mg |
¥156.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R866789-1g |
Rifamycin S |
13553-79-2 | ≥98% | 1g |
¥528.00 | 2022-09-28 |
Rifamycin S Suppliers
Rifamycin S Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Rifamycin S
Rifamycin S: A Comprehensive Overview
Rifamycin S, also known as Rifamycin S (CAS No. 13553-79-2), is a naturally occurring antibiotic belonging to the macrolide class. It is derived from the fermentation of Amycolatopsis orientalis, a soil-dwelling actinomycete. This compound has garnered significant attention in the scientific community due to its potent antimicrobial activity and potential applications in various fields, including medicine and biotechnology.
The molecular structure of Rifamycin S is characterized by a large lactone ring, which contributes to its ability to inhibit bacterial protein synthesis. Recent studies have highlighted its efficacy against a wide range of pathogens, including multidrug-resistant strains. For instance, research published in the *Journal of Antimicrobial Chemotherapy* demonstrated that Rifamycin S exhibits remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for combating antibiotic resistance.
One of the most intriguing aspects of Rifamycin S is its potential in biomedical applications. Scientists are exploring its use in targeted drug delivery systems, where its unique structure could be exploited to enhance drug specificity and reduce side effects. Additionally, studies have shown that Rifamycin S possesses anti-inflammatory properties, which could be harnessed for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
The synthesis and modification of Rifamycin S have also been a focal point of recent research. Chemists have developed novel methods to enhance its stability and bioavailability, paving the way for more effective therapeutic formulations. For example, researchers at the University of California have successfully synthesized a derivative of Rifamycin S with improved pharmacokinetic properties, which could significantly extend its clinical utility.
In terms of industrial applications, Rifamycin S is increasingly being utilized in the agricultural sector as a natural alternative to synthetic antibiotics. Its ability to promote growth in livestock and prevent infections has made it a valuable asset in sustainable farming practices. However, regulatory bodies are closely monitoring its use to ensure compliance with safety standards and prevent the emergence of antibiotic resistance.
Recent advancements in genomics and proteomics have further deepened our understanding of Rifamycin S's mechanisms of action. By mapping its interactions with bacterial ribosomes, scientists have identified novel targets for drug design. This knowledge is expected to accelerate the development of next-generation antibiotics that are both potent and less prone to resistance.
Moreover, the environmental impact of Rifamycin S has been a topic of growing concern. Studies indicate that improper disposal of this compound can lead to contamination of water bodies and disrupt aquatic ecosystems. To address this issue, researchers are developing eco-friendly production methods and waste management strategies that minimize environmental hazards associated with Rifamycin S manufacturing.
In conclusion, Rifamycin S (CAS No. 13553-79-2) stands as a testament to the immense potential of natural products in addressing global health challenges. Its versatility across multiple applications underscores the importance of continued research into its properties and uses. As science advances, we can expect even more innovative solutions leveraging this remarkable compound to emerge.
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